molecular formula C13H9F3N4O4 B12448935 N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12448935
M. Wt: 342.23 g/mol
InChI Key: ZLUQLSYIIIWBCO-UHFFFAOYSA-N
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Description

N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 3-nitrobenzaldehyde and trifluoromethyl ketone, under basic conditions.

    Introduction of the Glycine Moiety: The glycine moiety is introduced through a nucleophilic substitution reaction, where the amino group of glycine reacts with the pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used.

    Condensation: Reagents like acetic anhydride and pyridine are commonly employed.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Substitution of Trifluoromethyl Group: Formation of substituted pyrimidine derivatives.

    Condensation Reactions: Formation of larger, more complex molecules.

Scientific Research Applications

N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to modulation of biological pathways. For example, it may inhibit tyrosine kinases or interact with DNA topoisomerase, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-Nitrophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]glycine
  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for drug development .

Properties

Molecular Formula

C13H9F3N4O4

Molecular Weight

342.23 g/mol

IUPAC Name

2-[[4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H9F3N4O4/c14-13(15,16)10-5-9(18-12(19-10)17-6-11(21)22)7-2-1-3-8(4-7)20(23)24/h1-5H,6H2,(H,21,22)(H,17,18,19)

InChI Key

ZLUQLSYIIIWBCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

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